

# Literature Review & Comparison Guide: 2-Chloro-4-fluorobenzyl Chloride Applications

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## Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzyl chloride

CAS No.: 93286-22-7

Cat. No.: B1586517

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## Executive Summary

**2-Chloro-4-fluorobenzyl chloride** (CAS 93286-22-7) is a specialized electrophile that serves as a critical "privileged structure" donor in medicinal chemistry. Unlike generic benzyl halides, this compound introduces a specific lipophilic and metabolic profile due to the orthogonal electronic effects of the chlorine (steric bulk, lipophilicity) and fluorine (metabolic blocking, electronegativity) atoms.

This guide evaluates its performance against alternative reagents (bromides, alcohols) and details its application in the synthesis of high-value targets such as the anti-seizure candidate GM-90432 and next-generation Enzalutamide analogs.

## Key Technical Specifications

| Property          | Specification                                   |
|-------------------|---|
| CAS Number        | 93286-22-7                                      |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> F |
| Molecular Weight  | 179.02 g/mol                                    |
| Boiling Point     | 212°C   |
| Density           | 1.37 g/mL                                       |
| Reaction Type     | SN2 Alkylation (N-, O-, S-alkylation)           |
| Key Hazard        | Corrosive (Skin Corr.[1] 1B), Lachrymator       |

## Comparative Analysis: Chloride vs. Alternatives

In process chemistry, the choice between the benzyl chloride, bromide, and alcohol forms is dictated by the balance between reactivity, stability, and atom economy.

## Performance Matrix

| Feature          | 2-Chloro-4-fluorobenzyl Chloride   | 2-Chloro-4-fluorobenzyl Bromide  | 2-Chloro-4-fluorobenzyl Alcohol   |
|------------------|--|--|---|
| Reactivity (SN2) | Moderate. Often requires activation (NaI, heat) or polar aprotic solvents (DMF, DMSO).   | High. Reacts rapidly at room temperature; ideal for deactivated nucleophiles.            | Low. Requires activation via Mitsunobu conditions (DEAD/PPh <sub>3</sub> ) or conversion to mesylate. |
| Stability        | High. Stable at room temperature; resistant to rapid hydrolysis. Ideal for bulk storage. | Low. Prone to hydrolysis and light degradation. Potent lachrymator (tear gas effect).    | Very High. Indefinite shelf life; non-lachrymatory.   |
| Atom Economy     | Good. Leaving group (Cl <sup>-</sup> ) is lighter (35.5 Da).                             | Poor. Leaving group (Br <sup>-</sup> ) is heavier (79.9 Da), generating more waste mass. | Poor. Mitsunobu generates stoichiometric phosphine oxide/hydrazine waste.                             |
| Cost Efficiency  | High. Produced directly via radical chlorination of toluene.                             | Moderate. Often requires an extra halogen exchange step.                                 | Moderate.   |

## Expert Insight: When to Use Which?

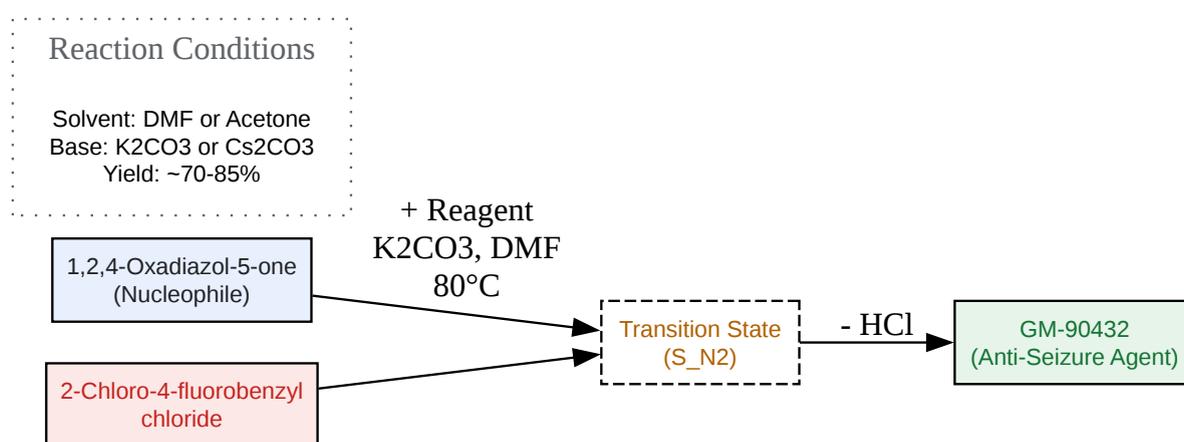
- Select the Chloride (CAS 93286-22-7) for scale-up synthesis (>100g) where cost and hydrolytic stability are paramount. For unreactive nucleophiles, add 0.1 eq. NaI (Finkelstein condition) to generate the reactive iodide in situ.
- Select the Bromide only for small-scale exploratory chemistry with extremely weak nucleophiles (e.g., electron-deficient anilines) where the chloride fails to yield >50%.

## Case Studies & Applications

### Case Study A: Synthesis of GM-90432 (Anti-Seizure Candidate)

Context: GM-90432 is a potent inhibitor of voltage-gated sodium channels, showing efficacy in epilepsy models.[2] The 2-chloro-4-fluorobenzyl moiety is the critical pharmacophore responsible for hydrophobic pocket binding.

Mechanism: The synthesis involves the N-alkylation of a 1,2,4-oxadiazol-5-one core.



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Figure 1: Synthetic pathway for GM-90432 via N-alkylation.

### Case Study B: Enzalutamide Analogs (Prostate Cancer)

Context: Research into next-generation androgen receptor antagonists utilizes thiohydantoin scaffolds. The substitution of standard benzyl groups with the 2-chloro-4-fluorobenzyl moiety (e.g., Compound 76 in literature) has been shown to improve metabolic stability by blocking the para-position from oxidation (Fluorine effect) while increasing lipophilicity (Chlorine effect).

## Experimental Protocol: Optimized N-Alkylation

Objective: Synthesis of N-(2-chloro-4-fluorobenzyl) heterocycle (General Procedure). Scale: 10 mmol.

## Reagents

- Substrate: 10 mmol (e.g., Indole, Oxadiazolone, or Amine).
- Reagent: **2-Chloro-4-fluorobenzyl chloride** (11 mmol, 1.1 eq).
- Base: Potassium Carbonate ( $K_2CO_3$ ), anhydrous (20 mmol, 2.0 eq).
- Catalyst: Sodium Iodide (NaI) (1 mmol, 0.1 eq) - Critical for Chloride activation.
- Solvent: DMF (Dimethylformamide) or Acetonitrile.

## Step-by-Step Methodology

- Activation: In a dried round-bottom flask, dissolve the substrate (10 mmol) in DMF (15 mL). Add  $K_2CO_3$  (20 mmol) and stir at room temperature for 15 minutes to deprotonate the nucleophile.
- Addition: Add **2-Chloro-4-fluorobenzyl chloride** (1.97 g, 11 mmol) dropwise.
  - Note: If using the chloride, add NaI (150 mg) at this stage. The solution may turn slightly yellow due to iodine liberation.
- Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The chloride spot ( $R_f \sim 0.8$ ) should disappear.
- Work-up:
  - Cool to room temperature.
  - Pour into ice-water (100 mL).
  - Extract with Ethyl Acetate (3 x 30 mL).
  - Wash organic layer with Brine (2 x 20 mL) to remove DMF.
- Purification: Dry over  $MgSO_4$ , concentrate, and purify via column chromatography or recrystallization (Ethanol).

Expected Yield: 75–85% (with NaI catalyst).

## Safety & Handling (E-E-A-T Compliance)

Hazard Classification (GHS):

- H314: Causes severe skin burns and eye damage (Skin Corr.[1][3][4] 1B).
- H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
- Lachrymator: This compound is a potent tear agent.[1]

Mandatory Precautions:

- Engineering Controls: Always handle in a functioning chemical fume hood.
- PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
- Spill Response: Neutralize spills with dilute sodium bicarbonate solution before wiping. Do not use water initially as it may generate HCl gas.

## References

- GM-90432 Discovery: Hwang, K. S., et al. (2020). "Efficacy and pharmacokinetics evaluation of 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) as an anti-seizure agent." *Neurochemistry International*, 141, 104870.
- Enzalutamide Analogs: Herbst, Z. M., et al. (2017). "1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy." *Journal of Medicinal Chemistry*, 60(15), 6664–6679.
- ADAMTS7 Inhibitors: Nuti, E., et al. (2024). "Design, synthesis and biological evaluation of biphenylsulfonamides as potent and selective ADAMTS7 inhibitors." *RSC Medicinal Chemistry*.
- Reagent Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 2-Chloro-4-fluorobenzoyl chloride" (Isomer/Derivative Reference for Hazard Class).

- General Benzyl Halide Reactivity: BenchChem. "A Comparative Guide to the Synthetic Utility of Benzyl Halides."

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